molecular formula C15H15NO3 B1297987 5-(1-Naphthylamino)-5-oxopentanoic acid CAS No. 296275-32-6

5-(1-Naphthylamino)-5-oxopentanoic acid

Cat. No.: B1297987
CAS No.: 296275-32-6
M. Wt: 257.28 g/mol
InChI Key: GTPRIMOKYYGGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Naphthylamino)-5-oxopentanoic acid is an organic compound that features a naphthylamine group attached to a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Naphthylamino)-5-oxopentanoic acid typically involves the reaction of 1-naphthylamine with a suitable pentanoic acid derivative. One common method is the condensation reaction between 1-naphthylamine and glutaric anhydride under acidic or basic conditions. The reaction proceeds through the formation of an intermediate amide, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(1-Naphthylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The naphthylamine group can be oxidized to form naphthoquinone derivatives.

    Reduction: The carbonyl group in the pentanoic acid backbone can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohol derivatives of the pentanoic acid backbone.

    Substitution: Various substituted naphthylamine derivatives.

Scientific Research Applications

5-(1-Naphthylamino)-5-oxopentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(1-Naphthylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthylamine group can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylamine: A simpler compound with a single naphthylamine group.

    Naphthoquinone: An oxidized derivative of naphthylamine.

    Glutaric Acid: The parent compound of the pentanoic acid backbone.

Uniqueness

5-(1-Naphthylamino)-5-oxopentanoic acid is unique due to its combination of a naphthylamine group and a pentanoic acid backbone, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(naphthalen-1-ylamino)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-14(9-4-10-15(18)19)16-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8H,4,9-10H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPRIMOKYYGGHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354208
Record name 5-(1-NAPHTHYLAMINO)-5-OXOPENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

296275-32-6
Record name 5-(1-NAPHTHYLAMINO)-5-OXOPENTANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-Naphthylamino)-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
5-(1-Naphthylamino)-5-oxopentanoic acid
Reactant of Route 3
Reactant of Route 3
5-(1-Naphthylamino)-5-oxopentanoic acid
Reactant of Route 4
Reactant of Route 4
5-(1-Naphthylamino)-5-oxopentanoic acid
Reactant of Route 5
Reactant of Route 5
5-(1-Naphthylamino)-5-oxopentanoic acid
Reactant of Route 6
5-(1-Naphthylamino)-5-oxopentanoic acid
Customer
Q & A

Q1: Were there any structure-activity relationship (SAR) studies conducted to understand the specific role of the 5-(1-Naphthylamino)-5-oxopentanoic acid moiety in the enhanced antagonistic activity of these spiroglumide derivatives?

A: While the paper highlights the significant potency increase attributed to the this compound group, it does not delve into detailed SAR studies focusing specifically on this moiety. [] Further research exploring modifications within this structure (e.g., substitutions on the naphthyl ring, variations in the linker length) would be crucial to elucidate its individual contributions to binding affinity, selectivity between CCKA and CCKB receptors, and overall antagonistic activity. Such insights could guide the development of even more potent and selective cholecystokinin receptor antagonists.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.